molecular formula C21H38O4 B1241573 Persenone B CAS No. 215117-09-2

Persenone B

Cat. No. B1241573
CAS RN: 215117-09-2
M. Wt: 354.5 g/mol
InChI Key: DSLYZXQQSWFUHY-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Persenone B is a long-chain fatty alcohol. It has a role as a metabolite.

Scientific Research Applications

Inflammatory and Oxidative Stress Regulation

  • Persenone B, a compound found in avocado, has been identified as an inhibitor of both nitric oxide (NO) and superoxide (O2-) generation in cell culture systems. Studies suggest that Persenone B and related compounds can significantly suppress NO generation induced by lipopolysaccharide in mouse macrophage RAW 264.7 cells. Their inhibitory potencies were comparable to or higher than that of docosahexaenoic acid (DHA), a natural NO generation inhibitor. Persenone B also demonstrated marked inhibitory activities toward tumor promoter-induced superoxide generation in human promyelocytic HL-60 cells. These findings indicate that Persenone B and related compounds can act as unique antioxidants, preferentially suppressing radical generation and may serve as potential chemopreventive agents in inflammation-associated carcinogenesis (Kim et al., 2000), (Kim et al., 2000), (Kim et al., 2000).

properties

CAS RN

215117-09-2

Product Name

Persenone B

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

[(E)-2-hydroxy-4-oxononadec-5-enyl] acetate

InChI

InChI=1S/C21H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)17-21(24)18-25-19(2)22/h15-16,21,24H,3-14,17-18H2,1-2H3/b16-15+

InChI Key

DSLYZXQQSWFUHY-FOCLMDBBSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)CC(COC(=O)C)O

SMILES

CCCCCCCCCCCCCC=CC(=O)CC(COC(=O)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)CC(COC(=O)C)O

synonyms

persenone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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